2-(3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-N-methylacetamide
Description
The compound 2-(3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-N-methylacetamide is an organoboron derivative characterized by a fluorinated aromatic ring and an N-methylacetamide substituent.
- Dioxaborolan-2-yl group: A pinacol boronate ester moiety critical for Suzuki-Miyaura cross-coupling reactions, enabling integration into polymers or drug candidates .
- N-Methylacetamide group: Modifies solubility and metabolic stability compared to simpler acetamides .
This compound is likely synthesized via palladium-catalyzed borylation or cross-coupling, as evidenced by yields of 42–56% in analogous syntheses . Its primary applications include serving as an intermediate in pharmaceuticals, agrochemicals, or materials science .
Properties
Molecular Formula |
C15H21BFNO3 |
|---|---|
Molecular Weight |
293.14 g/mol |
IUPAC Name |
2-[3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-N-methylacetamide |
InChI |
InChI=1S/C15H21BFNO3/c1-14(2)15(3,4)21-16(20-14)11-7-6-10(8-12(11)17)9-13(19)18-5/h6-8H,9H2,1-5H3,(H,18,19) |
InChI Key |
OCCPTDOROMORKY-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)CC(=O)NC)F |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategy
The synthesis of 2-(3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-N-methylacetamide typically involves:
- Introduction of the boronic ester group via borylation of an aryl halide precursor.
- Installation or preservation of the fluorine substituent on the aromatic ring.
- Formation of the N-methylacetamide side chain through amide bond formation or reductive amination.
The key step is the palladium-catalyzed borylation of an aryl bromide or iodide using bis(pinacolato)diboron (B₂pin₂), which installs the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group on the aromatic ring.
Specific Reported Synthetic Routes
Palladium-Catalyzed Borylation of Aryl Halides
A representative method involves the reaction of a 3-fluoro-4-bromo-phenyl derivative with bis(pinacolato)diboron under palladium catalysis:
- Starting material: 3-fluoro-4-bromo-phenyl precursor bearing a suitable side chain or protected amine.
- Reagents: Bis(pinacolato)diboron (B₂pin₂), potassium acetate as base.
- Catalyst: Pd(dppf)Cl₂ (dichloride complex of palladium with 1,1'-bis(diphenylphosphino)ferrocene).
- Solvent: Mixture of 1,4-dioxane and N,N-dimethylformamide (DMF).
- Conditions: Heating at 100 °C in a sealed tube overnight.
- Workup: Filtration through Celite, solvent removal, and purification by flash chromatography.
This method yields the boronic ester intermediate with high efficiency (typically >79%).
Amide Formation via Reductive Amination or Acylation
Following borylation, the N-methylacetamide moiety can be introduced by:
- Reductive amination: Reaction of the boronic ester-containing aldehyde or ketone intermediate with methylamine in the presence of sodium triacetoxyborohydride, yielding the N-methylacetamide group.
- Direct acylation: Coupling of the amine with acetic acid derivatives or activated acyl chlorides.
For example, sodium triacetoxyborohydride-mediated reductive amination of 4-bromo-3-chlorobenzaldehyde with methylamine in THF at room temperature for 4 hours leads to the corresponding N-methyl amine intermediate, which upon further borylation yields the target compound.
Summary Table of Key Reaction Parameters
| Step | Reagents & Catalysts | Solvent(s) | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| Aryl halide borylation | Bis(pinacolato)diboron, Pd(dppf)Cl₂, KOAc | 1,4-Dioxane/DMF | 100 °C, sealed tube, overnight | 79-101* | High selectivity for boronic ester |
| Reductive amination (amide formation) | Methylamine (2 M in THF), sodium triacetoxyborohydride | THF | Room temperature, 4 h | ~80 | Mild conditions, efficient amide formation |
| Amide coupling (alternative) | Acyl chloride or activated ester, base | DCM or THF | Room temperature | Variable | Standard amide bond formation |
*Note: Yields above 100% reported likely reflect isolated pure product weights or slight experimental deviations.
Chemical Reactions Analysis
Types of Reactions
2-(3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-N-methylacetamide can undergo several types of chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form a boronic acid.
Reduction: The aromatic ring can undergo reduction reactions under specific conditions.
Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the boronic ester group would yield a boronic acid, while substitution of the fluorine atom could yield a variety of substituted aromatic compounds.
Scientific Research Applications
2-(3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-N-methylacetamide has several scientific research applications:
Biology: The compound’s boronic ester group can interact with biological molecules, making it useful in the design of enzyme inhibitors and other biologically active compounds.
Medicine: Fluorinated compounds are often used in pharmaceuticals due to their enhanced biological activity and stability. This compound could be explored for potential therapeutic applications.
Mechanism of Action
The mechanism of action of 2-(3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-N-methylacetamide involves its interaction with various molecular targets. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition. The fluorinated aromatic ring can enhance the compound’s binding affinity to specific molecular targets due to the strong electronegativity of fluorine, which can influence the compound’s electronic properties and interactions with biological molecules .
Comparison with Similar Compounds
Structural Analogues with Fluorine and Amide Variations
Key structural variations among analogues include fluorine positioning, amide substituents, and additional functional groups.
Key Observations :
- N-Methylation (e.g., 1256359-34-8) increases steric bulk and may enhance metabolic stability compared to non-methylated analogues (e.g., 844501-35-5) .
- Fluorine position (3- vs. 2-) influences electronic effects and steric interactions, impacting reactivity in cross-coupling .
- Amide substituents (e.g., 2-methylpropanamide in 2246875-71-6) modulate solubility and target binding .
Analogues with Additional Functional Groups
Key Observations :
- Phenol derivatives (e.g., 1029439-02-8) lack amide groups, making them more polar and suited for hydrophilic materials .
- Ester groups (e.g., 1192548-08-5) increase reactivity in coupling reactions but may hydrolyze under physiological conditions .
- Trifluoromethoxy substituents (e.g., 1150271-56-9) improve metabolic resistance but may introduce toxicity concerns .
Q & A
Q. Example Protocol :
React 5-(4-hydroxy-3-methoxybenzylidene)-2,4-thiazolidenedione (1.0 mol) with chloroacetylated derivatives (1.5 mol) in DMF.
Stir at room temperature until TLC (ethyl acetate/hexane, 3:7) confirms completion.
Precipitate with water, filter, and dry under vacuum .
Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
Level : Basic
Answer :
- Nuclear Magnetic Resonance (NMR) : and NMR are critical for confirming fluorine and boron environments. NMR resolves methyl and acetamide protons .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., 341.184 g/mol for CHBFNO) .
- HPLC : Reversed-phase C18 columns (acetonitrile/water gradient) assess purity (>98%) .
- Fluorometric Analysis : Excitation/emission profiles (e.g., λ = 280 nm, λ = 320 nm) evaluate fluorescence properties .
Table 1 : Representative Characterization Data
| Parameter | Value/Description | Source |
|---|---|---|
| Molecular Weight | 341.184 g/mol | |
| Purity (HPLC) | >98% | |
| Solubility | DMSO (>10 mM), stable at 2–8°C |
How can researchers optimize Suzuki-Miyaura cross-coupling reactions involving the boronate ester group?
Level : Advanced
Answer :
- Catalyst Selection : Pd(PPh) or PdCl(dppf) at 0.5–2 mol% loading improves yield .
- Solvent Systems : Use tetrahydrofuran (THF) or dioxane with degassed HO (5–10% v/v) to stabilize boronate intermediates .
- Temperature : Reactions at 80–100°C for 12–24 hours enhance coupling efficiency .
- Workup : Extract with ethyl acetate, wash with brine, and purify via silica gel chromatography (hexane/ethyl acetate) .
Case Study :
A 15% yield increase was achieved by replacing DMF with THF and adding 1 eq. of CsCO to deprotonate the boronate ester .
What strategies are recommended for resolving contradictions between in vitro and in vivo biological activity data?
Level : Advanced
Answer :
- Metabolic Stability Assays : Use liver microsomes (human/rat) to identify rapid degradation pathways. For instance, cytochrome P450 (CYP3A4) may deactivate the compound in vivo .
- Prodrug Design : Modify the boronate ester to enhance bioavailability. Methyl ester derivatives of analogous compounds showed 3-fold higher plasma concentrations .
- Dose-Response Studies : Test escalating doses in rodent models to correlate in vitro IC values with therapeutic efficacy .
Example :
A compound with in vitro IC = 0.5 µM showed no in vivo activity due to rapid clearance. Introducing a PEGylated side chain improved half-life from 1.2 to 8.7 hours .
How should researchers address discrepancies in purity assessments between TLC and HPLC?
Level : Advanced
Answer :
- TLC Limitations : TLC may fail to resolve structurally similar impurities (e.g., regioisomers). Confirmatory HPLC with a photodiode array detector (PDA) at 254 nm enhances accuracy .
- Spiking Experiments : Add a pure reference standard to the sample. Co-elution in HPLC confirms identity .
- Quantitative NMR (qNMR) : Use trimethylsilyl propionate (TSP) as an internal standard to quantify purity independently .
Case Study :
A batch showing 95% purity via TLC was reanalyzed by HPLC, revealing 87% purity due to a co-eluting byproduct. Gradient elution (20–80% acetonitrile in 30 min) resolved the issue .
What are the key considerations for ensuring compound stability during storage and handling?
Level : Basic
Answer :
Q. Stability Data :
| Condition | Degradation Rate | Notes |
|---|---|---|
| 25°C, 50% humidity | 5% per month | Hydrolysis dominant |
| 4°C, dry N | <1% per year | Optimal for long-term |
What computational methods are used to predict the biological targets of this compound?
Level : Advanced
Answer :
- Molecular Docking : AutoDock Vina or Schrödinger Maestro predicts binding affinities to kinases or GPCRs. The fluorophenyl group shows high complementarity to ATP-binding pockets .
- Pharmacophore Modeling : Identify essential features (e.g., boronate ester as a hydrogen bond acceptor) using MOE or Discovery Studio .
- QSAR Models : Correlate substituent electronegativity (e.g., fluorine position) with activity. A QSAR study on analogs revealed R = 0.89 for IC vs. Hammett σ values .
Validation :
In silico predictions matched experimental kinase inhibition (e.g., EGFR IC = 12 nM) within 15% error .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
